(7-fluoro-1H-indol-4-yl)methanamine
Description
(7-Fluoro-1H-indol-4-yl)methanamine is a fluorinated indole derivative characterized by a methanamine (-CH2NH2) group at the 4-position and a fluorine atom at the 7-position of the indole ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery.
These features are critical for pharmacokinetic optimization.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(7-fluoro-1H-indol-4-yl)methanamine |
InChI |
InChI=1S/C9H9FN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H,5,11H2 |
InChI Key |
ZMRSOUSVPCRHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CN)C=CN2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorine Substitution
(5-Fluoro-1H-Indol-2-yl)Methanamine
- Structure : Fluorine at the 5-position, methanamine at the 2-position.
- Molecular Formula : C9H9FN2 .
- The methanamine group at the 2-position may limit rotational freedom, affecting conformational stability.
4-Fluoro-1H-Indol-6-Amine
- Structure : Fluorine at the 4-position, amine (-NH2) at the 6-position.
- Molecular Formula : C8H7FN2; Molecular Weight: 150.15 g/mol .
- Key Differences :
- The absence of a methylene spacer (compared to methanamine) reduces basicity.
- Fluorine at the 4-position may disrupt π-π stacking interactions in biological systems.
Functional Group Variations
2-(5-Fluoro-1-Methyl-1H-Indol-3-yl)Ethanamine
- Structure : Ethylamine (-CH2CH2NH2) at the 3-position, fluorine at the 5-position, and a methyl group at the 1-position.
- Molecular Formula : C11H13FN2; CAS: 910381-19-0 .
- Methylation at the 1-position may confer metabolic stability but reduce solubility.
1-(3-(4-Chlorophenyl)-4,6-Dimethoxy-1H-Indol-7-yl)-N-((3-(4-Chlorophenyl)-4,6-Dimethoxy-1H-Indol-7-yl)-Methylene)-Methanamine (Compound 12)
- Structure : Bis-indole derivative with methanamine bridges, chlorine, and methoxy substituents .
- Molecular Formula : C40H40Cl2N4O6; Molecular Weight: 743.24 g/mol.
- Key Differences: Chlorine and methoxy groups enhance electron-withdrawing and donating effects, respectively, altering redox properties.
Physicochemical and Pharmacological Data
Structure-Activity Relationships (SAR)
- Fluorine Position :
- Amine Group Placement :
- Substituent Effects :
- Methyl or chloro groups (e.g., compound 12) improve lipophilicity but may introduce toxicity risks .
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